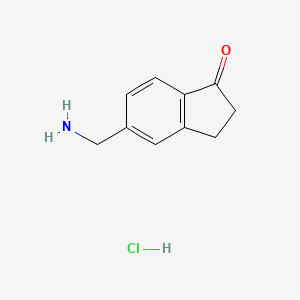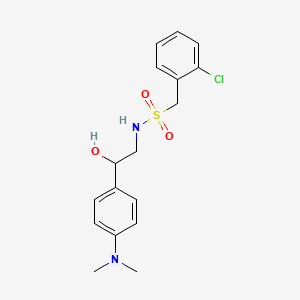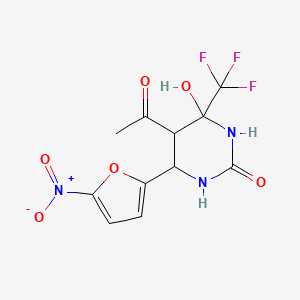![molecular formula C10H18LiNO5 B2771404 Lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate CAS No. 2416219-22-0](/img/structure/B2771404.png)
Lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium salts such as lithium carbonate (Li2CO3), lithium citrate, and lithium orotate are mood stabilizers . They are used in the treatment of bipolar disorder, since unlike most other mood altering drugs, they counteract both mania and depression . Lithium can also be used to augment other antidepressant drugs .
Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its appearance, solubility, melting point, boiling point, and reactivity. Lithium salts are typically white, crystalline solids that are soluble in water .科学的研究の応用
Neuroprotective and Neurotrophic Effects
Lithium has demonstrated significant neuroprotective and neurotrophic effects across various studies. For example, it has been shown to protect cultured rat brain neurons from glutamate excitotoxicity mediated by N-methyl-D-aspartate (NMDA) receptors, suggesting its potential utility in treating neurodegenerative disorders. The mechanisms involve inactivation of NMDA receptors, decreased expression of pro-apoptotic proteins, enhanced expression of the cytoprotective protein Bcl-2, and activation of the cell survival kinase Akt (Chuang et al., 2002). Additionally, lithium has been linked to the regulation of amyloid-beta precursor protein processing, indicating its relevance in Alzheimer's disease research. It inhibits beta-amyloid peptide production in both cellular models and animal models of Alzheimer's disease at clinically relevant concentrations, potentially through the inhibition of glycogen synthase kinase-3 (GSK3) activity (Su et al., 2004).
Aging and Longevity
In the study of aging, lithium's effects have been explored in the model organism Caenorhabditis elegans, where exposure to lithium at clinically relevant concentrations throughout adulthood increased survival during normal aging. This extension of longevity was achieved via a mechanism involving altered expression of genes encoding nucleosome-associated functions, highlighting a novel pathway through which lithium can modulate survival by affecting histone methylation and chromatin structure (McColl et al., 2008).
Synthetic Chemistry
Lithium plays a critical role in synthetic chemistry, facilitating the creation of complex organic molecules. For instance, the diastereoselective conjugate addition of homochiral lithium amides has been utilized as a key step in a protocol for the preparation of 3,4-substituted aminopyrrolidines. This method provides a stereoselective route to both anti- and syn-3-amino-4-alkylpyrrolidines as well as anti- and syn-3-hydroxy-4-aminopyrrolidines, demonstrating lithium's versatility in organic synthesis (Davies et al., 2007).
作用機序
Target of Action
It is known to be used for the management of bipolar disorder and other psychiatric conditions . It is believed to interact with several critical neuronal enzymes and neurotransmitter receptors .
Mode of Action
The precise mechanism of action of Lithium cation as a mood-stabilizing agent is currently unknown . It’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .
Biochemical Pathways
The compound affects several biochemical pathways. It is believed to increase the amount of water the stool absorbs in the gut, making the stool softer and easier to pass . This suggests that it may have a role in the regulation of water balance in the body.
Pharmacokinetics
It is known that lithium salts are used in therapy, primarily lithium carbonate, where the outer electron of li is completely transferred to the anion to form the li+ cation .
Result of Action
It is known that lithium salts are mood stabilizers, counteracting both mania and depression . This suggests that the compound may have a significant impact on neuronal function and mood regulation.
Safety and Hazards
特性
IUPAC Name |
lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5.Li/c1-10(2,3)16-9(15)11-7(6-12)4-5-8(13)14;/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14);/q;+1/p-1/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVFNKHYINRQJE-FJXQXJEOSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC(CCC(=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(C)OC(=O)N[C@@H](CCC(=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18LiNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2771323.png)
![N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2771324.png)
![2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2771325.png)
![(2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2771326.png)


![4-fluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2771333.png)

![3-isopropyl-6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2771335.png)
![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2771341.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2771342.png)
